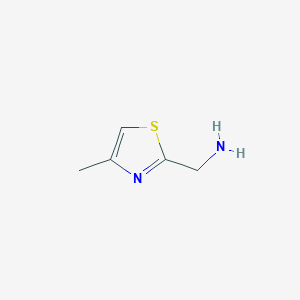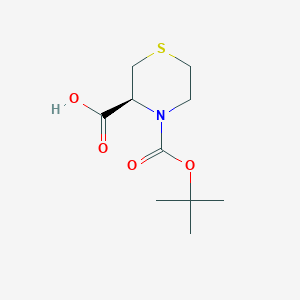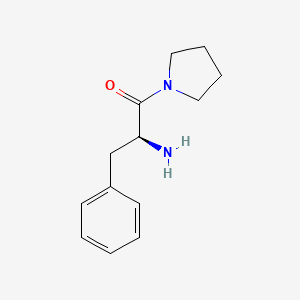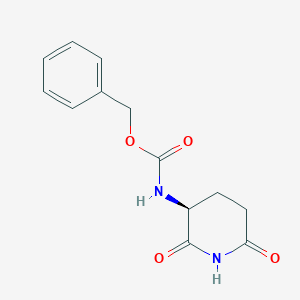
(4-Methyl-1,3-thiazol-2-yl)methylamine
説明
The compound (4-Methyl-1,3-thiazol-2-yl)methylamine is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various thiazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of (4-Methyl-1,3-thiazol-2-yl)methylamine.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. For instance, paper describes the synthesis of novel N-methyl-1,3,4-thiadiazol-2-amine and 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives of the benzimidazole class. These compounds were synthesized using various starting materials and tested for their antioxidant properties. Similarly, paper outlines the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, starting from 2-amino-4-(chloromethyl)thiazole. These compounds were evaluated for their antitumor and antifilarial activities. Although the exact synthesis of (4-Methyl-1,3-thiazol-2-yl)methylamine is not detailed, these papers suggest that it could be synthesized through similar methods involving chloromethyl thiazole derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. In paper , the authors used the X-ray single crystal technique to elucidate the structures of synthesized 4-thiazolidinones and determine the Z/E isomerism configuration. This structural analysis is essential for understanding the reactivity and interaction of thiazole derivatives with biological targets. The molecular structure of (4-Methyl-1,3-thiazol-2-yl)methylamine would likely exhibit similar characteristics that influence its reactivity and potential as a building block in medicinal chemistry.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions due to their reactive sites. For example, the enaminones and azolopyrimidines mentioned in paper are synthesized through nucleophilic addition reactions, showcasing the versatility of thiazole derivatives in forming complex heterocyclic compounds. The reactivity of (4-Methyl-1,3-thiazol-2-yl)methylamine would be influenced by the presence of the methylamine group, which could undergo nucleophilic substitution reactions or act as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The antioxidant properties of the compounds in paper and the antitumor and antifilarial activities of the compounds in paper suggest that (4-Methyl-1,3-thiazol-2-yl)methylamine could also possess interesting biological properties. The presence of the methyl group could affect the compound's lipophilicity, potentially altering its pharmacokinetic properties.
科学的研究の応用
Antitumor and Antifilarial Applications
- Antitumor Activity: Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole, demonstrated significant inhibitory effects on leukemia L1210 cell proliferation, indicating its potential as an antitumor agent. Its primary mechanism of cytotoxic activity appears to be mitotic blocking (Kumar et al., 1993).
- Antifilarial Activity: This compound also exhibited notable in vivo antifilarial activity against the adult worms of Acanthocheilonema viteae in experimentally infected jirds (Kumar et al., 1993).
Synthesis and Chemical Properties
- Patent Information Analysis: An improved process for the preparation of 4-methyl thiazole is disclosed in a patent, highlighting its role as an important chemical intermediate. This process involves a substituted imine and sulfur dioxide heated in the presence of a catalyst (Dou, 2017).
- Synthesis of Derivatives: The synthesis of various thiazole derivatives, including 2,4-disubstituted thiazoles, has been reported, emphasizing the adaptability of this compound in creating new molecules with potentially useful properties (Yurttaş et al., 2022).
Potential Therapeutic Agents
- Alzheimer's Disease and Diabetes: New bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton have been synthesized and evaluated for their potential against Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018).
Cardioprotective Activity
- Cardioprotection: Synthesized thiazole derivatives were studied for their cardioprotective activity in vitro on isolated rings of the thoracic aorta of laboratory rats. Some compounds demonstrated a moderate to high cardioprotective effect, suggesting their potential use as cardioprotective agents (Drapak et al., 2019).
HIV-1 Inhibition
- HIV-1 Reverse Transcriptase Inhibitors: Isatin thiazoline hybrids were designed and synthesized to study their activity on HIV-1 RT associated functions. These compounds showed activity towards both DNA polymerase and ribonuclease H, indicating their relevance in HIV-1 treatment research (Meleddu et al., 2016).
Antiprotozoal Activity
- Activity Against Protozoa: A derivative showed moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice, forming a lead for a series of analogous thiazole-4-carboxaldehyde hydrazones (Verge & Roffey, 1975).
将来の方向性
Thiazole compounds, including “(4-Methyl-1,3-thiazol-2-yl)methylamine”, have been the focus of medicinal chemists due to their potential therapeutic applications . They have been used to develop novel therapeutic agents for a variety of pathological conditions . The current research aims to find new leads that may later be translated into new drugs .
特性
IUPAC Name |
(4-methyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEGLCVIHVSMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405373 | |
| Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,3-thiazol-2-yl)methylamine | |
CAS RN |
51221-45-5 | |
| Record name | (4-methyl-1,3-thiazol-2-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















